molecular formula C22H19N3O2 B3838518 N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

Cat. No. B3838518
M. Wt: 357.4 g/mol
InChI Key: PMUYVBQSMYEXRR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, also known as MPAV, is a synthetic compound that has been widely studied for its potential use in scientific research. MPAV belongs to a class of compounds known as vinamidines, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and division. N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activities, N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been shown to have anti-inflammatory effects. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can inhibit the production of several pro-inflammatory cytokines, including TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments is its potent and selective activity against cancer cells and viruses. This makes it a valuable tool for studying the mechanisms of cancer and viral infections. However, one limitation of using N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is its potential toxicity. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One area of interest is the development of new analogs of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide with improved potency and selectivity against cancer cells and viruses. Another area of interest is the study of the mechanism of action of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in more detail, which could lead to the identification of new targets for cancer and viral therapies. Finally, there is also interest in exploring the potential use of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in combination with other drugs or therapies to enhance its antitumor and antiviral activities.

Scientific Research Applications

N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential use in scientific research. One of the primary applications of N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is in the study of cancer. Studies have shown that N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

properties

IUPAC Name

N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16-8-5-6-12-19(16)24-22(27)20(14-17-9-7-13-23-15-17)25-21(26)18-10-3-2-4-11-18/h2-15H,1H3,(H,24,27)(H,25,26)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUYVBQSMYEXRR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(2-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
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N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide

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